5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Description
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a benzofuran-based carboxamide derivative characterized by:
- Benzofuran core: A fused bicyclic structure with a 5-ethoxy substituent and a 2-methyl group.
- Amide side chain: An N-(2-ethoxyphenyl) group attached to the carboxamide moiety.
- Molecular formula: Estimated as C21H23NO4 (molecular weight ≈ 369.4 g/mol).
The 2-ethoxy group on the phenyl ring and the 2-methyl group on the benzofuran core distinguish it from analogs, impacting steric effects, lipophilicity, and hydrogen-bonding capacity .
Properties
IUPAC Name |
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-23-14-10-11-17-15(12-14)19(13(3)25-17)20(22)21-16-8-6-7-9-18(16)24-5-2/h6-12H,4-5H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDDKZMWHWKFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of this compound is , with a molecular weight of approximately 393.47 g/mol. The compound's structure includes a benzofuran core, which is known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Neuroprotective Effects : Certain derivatives have shown significant neuroprotective properties in vitro, particularly against oxidative stress-induced neuronal damage.
- Anticancer Activity : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Properties
A study demonstrated that related benzofuran derivatives exhibited strong neuroprotective effects against oxidative stress in SH-SY5Y cells. The neuroprotective activity was associated with the ability to scavenge free radicals and inhibit lipid peroxidation. The effectiveness was quantified through assays measuring cell viability and oxidative stress markers.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Ethoxy derivative | SH-SY5Y | 50 | Antioxidant activity |
| Control (e.g., Melatonin) | SH-SY5Y | 70 | Neuroprotection |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines, including breast and colon cancer cells, showing promising results in inhibiting cell growth.
Case Studies
- Breast Cancer : A study evaluated the compound's effect on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell proliferation with an IC50 value of approximately 30 µM.
- Colon Cancer : In Colo38 cells, the compound exhibited an IC50 value of 45 µM, suggesting effective antiproliferative activity.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of MAO-B : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases.
- Antioxidant Activity : The presence of ethoxy groups may enhance the compound's ability to act as a free radical scavenger, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of the target compound with structurally related benzofuran carboxamides:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 2-ethoxy group on the phenyl ring likely increases logP compared to the 4-methoxy analog (logP = 4.3 in ), as ethoxy is more lipophilic than methoxy. However, the 2-methyl group on the benzofuran may slightly offset this effect.
- The fluorophenyl analog () may exhibit lower logP due to fluorine’s electronegativity but higher metabolic stability.
Solubility Trends :
- Both the 4-methoxyphenyl () and 2-methylbutan-2-yl () analogs show low water solubility (11.5 µg/mL), typical of lipophilic benzofurans. The target compound’s solubility is expected to be similarly low, limiting bioavailability without formulation aids.
The 2-methyl group on the benzofuran core (target and ) may enhance rigidity, affecting binding to biological targets compared to phenyl-substituted analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
